
5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one typically involves multiple steps, including the formation of the chromenone core and the introduction of hydroxy and methoxy groups. Common synthetic routes may involve the use of starting materials such as hydroxybenzaldehydes and methoxyphenols, followed by cyclization and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. These interactions can lead to various biological effects, such as antioxidant and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory effects.
Luteolin: Studied for its potential anticancer properties.
Uniqueness
5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C19H18O8 |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
5-hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-9-5-11(20)16-12(21)8-13(27-14(16)6-9)10-7-15(24-2)17(22)19(26-4)18(10)25-3/h5-8,20,22H,1-4H3 |
Clé InChI |
ZVQFOARRJUYDDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3OC)OC)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


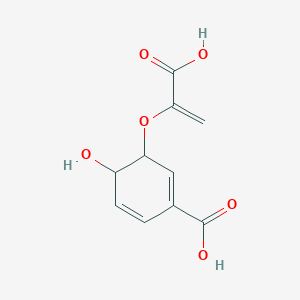
![Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B15286362.png)
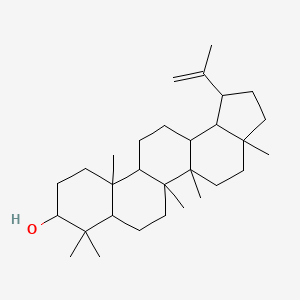

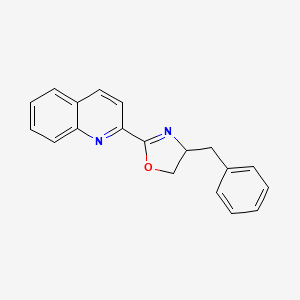
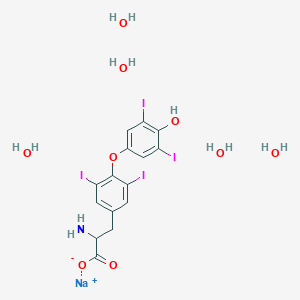
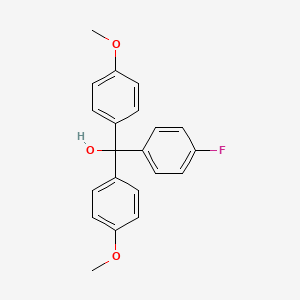

![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)

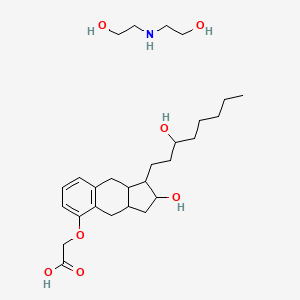
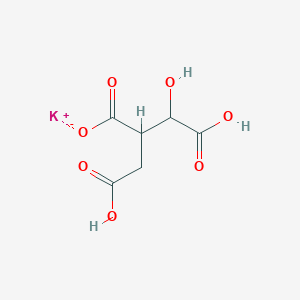
![Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate](/img/structure/B15286421.png)

